
1-(4-Chlorophenyl)-2-(methylamino)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl is a chemical compound that belongs to the class of substituted cathinones It is characterized by the presence of a chlorophenyl group attached to an ethanone backbone, with a methylamino group at the second carbon position
Métodos De Preparación
The synthesis of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl typically involves several steps:
-
Synthetic Routes
Step 1: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with methylamine to form 4-chlorophenyl-2-methylaminoethanol.
Step 2: The intermediate product is then oxidized to form 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one.
Step 3: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
-
Industrial Production Methods
- Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
-
Substitution
- Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
-
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Hydroxide ions, amines.
-
Major Products
- Oxidation: Ketones, carboxylic acids.
- Reduction: Alcohols, amines.
- Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl has a wide range of applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of various organic compounds.
- Studied for its reactivity and potential as a building block in organic synthesis.
-
Biology
- Investigated for its effects on biological systems, including its interaction with enzymes and receptors.
- Used in studies related to neurotransmitter release and uptake.
-
Medicine
- Explored for its potential therapeutic applications, including its effects on the central nervous system.
- Studied for its potential use in the treatment of certain neurological disorders.
-
Industry
- Utilized in the production of pharmaceuticals and other fine chemicals.
- Studied for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The compound interacts with neurotransmitter transporters, including those for dopamine, norepinephrine, and serotonin.
- It can inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
-
Pathways Involved
- The compound’s effects on neurotransmitter levels can influence various signaling pathways in the brain, affecting mood, cognition, and behavior.
- It may also interact with other receptors and enzymes, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one HCl can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one.
- 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one.
- 1-(4-Chlorophenyl)-2-(dimethylamino)ethan-1-one.
-
Comparison
- Compared to 1-(4-chlorophenyl)-2-(methylamino)propan-1-one, the ethan-1-one derivative has a different carbon backbone, which can influence its reactivity and pharmacological properties.
- The presence of different substituents, such as ethylamino or dimethylamino groups, can alter the compound’s interaction with molecular targets and its overall biological activity.
- The unique combination of the chlorophenyl group and the methylamino group in 1-(4-chlorophenyl)-2-(methylamino)ethan-1-one HCl contributes to its distinct chemical and pharmacological profile.
Propiedades
Fórmula molecular |
C9H11Cl2NO |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(methylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,11H,6H2,1H3;1H |
Clave InChI |
XZSDJUIBLMFQBK-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




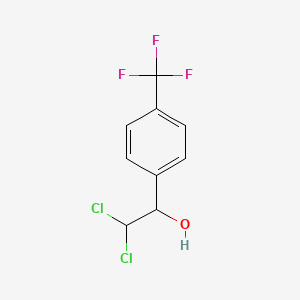

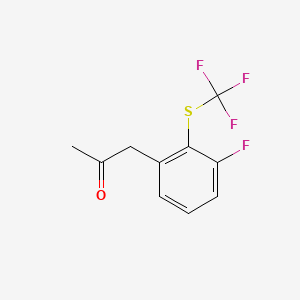
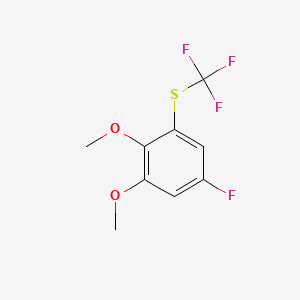
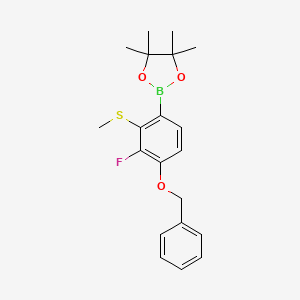
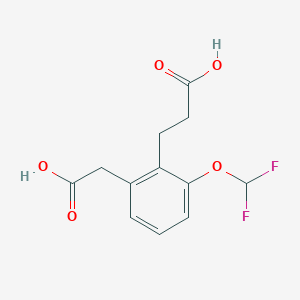
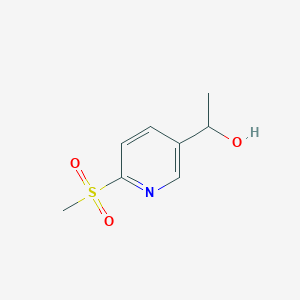


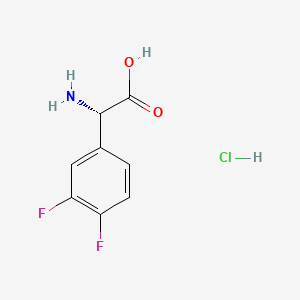

![5-Bromo-7,7,13,13-tetramethyl-7,13-dihydrobenzo[g]indeno[1,2-b]fluorene](/img/structure/B14036599.png)
